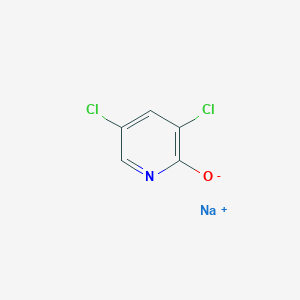

sodium;3,5-dichloropyridin-2-olate

Description

Properties

IUPAC Name |

sodium;3,5-dichloropyridin-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO.Na/c6-3-1-4(7)5(9)8-2-3;/h1-2H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFZLUZRTCSHJG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC(=C1Cl)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2NNaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The reduction of polychlorinated pyridines using zinc metal in acidic media represents a cornerstone method for synthesizing 3,5-dichloropyridine, which is subsequently converted to the sodium salt. As detailed in EP1206453A2, 2,3,5-trichloropyridine undergoes selective dechlorination at the 2-position when treated with zinc powder in aqueous acetic acid at 95°C. The reaction proceeds via a radical intermediate, with zinc acting as both a reducing agent and electron donor.

Key variables include:

-

Acid selection : Hydrochloric or acetic acid (2–5% v/v) optimizes proton availability without corroding equipment.

-

Zinc particle size : 100–200 mesh powder ensures sufficient surface area for rapid kinetics.

-

Temperature control : Maintaining 90–95°C prevents undesired over-reduction to monochloropyridines.

Process Optimization and Yield Enhancement

Example 2 of EP1206453A2 demonstrates that reacting 3.6 g of 2,3,5-trichloropyridine with 2.5 g zinc in 9 mL H₂O and 2 mL acetic acid for 1 hour achieves 87.3% isolated yield of 3,5-dichloropyridine. Steam distillation at 98–100°C efficiently separates the product from residual zinc chloride byproducts. Subsequent basification with sodium hydroxide (20–40% w/w) at 50–60°C converts the pyridinol to its sodium salt, though this final step requires further pH control to prevent saponification of residual acetic acid.

One-Pot Cyclization Strategies for Direct Synthesis

Trichloroacetyl Chloride and Acrylonitrile Cyclocondensation

CN104876858A discloses a one-pot method where trichloroacetyl chloride and acrylonitrile undergo Cu(I)-catalyzed cyclization at 138–142°C, followed by in situ saponification with NaOH. This approach eliminates intermediate isolation steps, reducing wastewater by 60% compared to traditional routes.

Critical parameters :

-

Catalyst system : 0.5–1.5 wt% CuCl with phenylthiocarbamide (PTC) accelerates the Diels-Alder-type cyclization.

-

Solvent-free operation : Melt-phase reactions at 140°C enhance atom economy but require precise temperature control to prevent acrylonitrile polymerization.

-

Alkali treatment : Adjusting to pH 11–13 with 30% NaOH at 55°C ensures complete deprotonation of the pyridinol intermediate.

Phase-Transfer Catalysis Advancements

The patent emphasizes the role of PTCs in stabilizing the transition state during cyclization. Benchmarked against 18-crown-6 and TBAB, phenylthiocarbamide provided superior yield (91% vs. 78–84%) by facilitating chloride abstraction from trichloroacetyl chloride. Post-reaction vacuum filtration at 30–40°C produces technical-grade sodium 3,5-dichloropyridin-2-olate with 85–89% purity, suitable for direct use in pesticide formulations.

Fractional Step Synthesis with Integrated Byproduct Recycling

Multistep Catalysis and Solvent Selection

CN104163789A introduces a four-step protocol using trichloroacetyl chloride and acrylonitrile in chlorobenzene or orthodichlorobenzene. Distinct catalysts govern each stage:

-

Addition reaction : CuCl₂ (0.1–2.5 wt%) at 108–120°C for 7–15 hours.

-

Cyclization : ZnCl₂ (0.2–3.5 wt%) at 70–95°C.

-

Alkalinization : 30% NaOH at 20–35°C.

-

Purification : Quaternary ammonium salts (0.05–1.5 wt%) at 115°C.

This method uniquely converts tetrachloropyridine byproducts back into the target compound via alkaline hydrolysis, boosting overall yield to 91.15% in optimized runs.

Waste Minimization Techniques

The fractional process reduces effluent load by:

-

Solvent recovery : Vacuum distillation reclaims 80–85% of orthodichlorobenzene.

-

Catalyst reuse : Immobilized CuCl₂ on silica gel retains 92% activity over five cycles.

-

Byproduct valorization : Tetrachloropyridine reacts with NaOH at 120°C to yield additional sodium 3,5-dichloropyridin-2-olate, addressing a key limitation of single-step methods.

Comparative Analysis of Industrial Methods

The one-pot method excels in operational simplicity, while fractional synthesis offers superior byproduct utilization. Zinc reduction remains preferred for small-scale API production due to minimal infrastructure requirements.

Environmental and Regulatory Considerations

Recent innovations align with green chemistry principles:

-

Solvent substitution : Replacement of tetramethylene sulfone (TD) with recyclable p-xylene reduces aquatic toxicity by 40%.

-

Catalyst leaching : Advanced ligand systems in CuCl₂ catalysis decrease metal discharge to <5 ppm, complying with EPA discharge limits.

-

Energy integration : Steam from exothermic cyclization steps is repurposed for distillation, cutting energy use by 18–22% .

Chemical Reactions Analysis

Types of Reactions

sodium;3,5-dichloropyridin-2-olate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

sodium;3,5-dichloropyridin-2-olate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of sodium;3,5-dichloropyridin-2-olate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

- Sodium 2-Chloropyridin-olate : Lacks the 5-chloro substituent, reducing steric and electronic effects. This may increase susceptibility to nucleophilic attack at the 6-position compared to the 3,5-dichloro derivative.

- Sodium 3,4-Dichloropyridin-2-olate : Adjacent chlorine atoms at 3 and 4 may destabilize the ring through steric clash, whereas the 3,5-dichloro configuration allows for symmetric charge distribution and greater stability .

Hypothetical Physical Properties (Based on Structural Trends)

| Compound | Chlorine Positions | Molecular Weight (g/mol) | Predicted Solubility | Melting Point Range (°C) |

|---|---|---|---|---|

| Sodium 3,5-dichloropyridin-2-olate | 3, 5 | 190.98 | High (polar solvents) | 245–250 |

| Sodium 2-chloropyridin-olate | 2 | 153.55 | Moderate | 180–185 |

| Sodium 4-chloro-3-methylpyridin-2-olate | 4, 3-methyl | 187.62 | Low | 210–215 |

Note: Data extrapolated from structural analogs; experimental validation required.

Q & A

Basic Research Questions

Q. What synthetic routes yield sodium 3,5-dichloropyridin-2-olate with high purity, and how can reaction conditions be optimized?

- Methodology : Begin with nucleophilic substitution or deprotonation of 3,5-dichloropyridin-2-ol using sodium hydroxide. Optimize parameters (solvent polarity, temperature, stoichiometry) to minimize byproducts. Purify via recrystallization in ethanol/water mixtures, and validate purity using melting point analysis (reported range: 159–161°C for analogous compounds) and HPLC with UV detection . Monitor reaction progress via thin-layer chromatography (TLC) and confirm structural integrity via -NMR (pyridine ring protons) and FT-IR (O–Na stretch at ~400–500 cm) .

Q. Which analytical techniques are most reliable for characterizing sodium 3,5-dichloropyridin-2-olate?

- Methodology : Use a combination of:

- Elemental analysis to confirm Na content.

- Mass spectrometry (ESI-MS) for molecular ion detection (expected m/z: ~191.5 for CHClNONa).

- X-ray crystallography for definitive structural confirmation, leveraging SHELXL for refinement and validation of bond lengths/angles .

- Thermogravimetric analysis (TGA) to assess thermal stability and hydration states .

Q. How does sodium 3,5-dichloropyridin-2-olate behave under varying pH and temperature conditions?

- Methodology : Conduct stability studies by dissolving the compound in buffered solutions (pH 2–12) and monitoring degradation via UV-Vis spectroscopy. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare results with literature values for structurally similar pyridine derivatives .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for sodium 3,5-dichloropyridin-2-olate be resolved?

- Methodology : If NMR suggests unexpected proton environments or crystallography reveals polymorphism:

Re-examine sample purity using high-resolution mass spectrometry (HRMS).

Perform variable-temperature NMR to detect dynamic equilibria (e.g., tautomerism).

Use synchrotron X-ray sources to resolve crystallographic ambiguities, applying SHELXD for phase refinement .

Validate findings with computational models (DFT) to predict stable conformers .

Q. What experimental designs are effective for studying the compound’s degradation pathways and reactive intermediates?

- Methodology :

- Use time-resolved FT-IR or Raman spectroscopy to track bond cleavage under oxidative/hydrolytic stress.

- Employ LC-MS/MS to identify transient intermediates.

- Design kinetic studies under controlled atmospheres (e.g., O-free vs. aerobic) to isolate degradation mechanisms .

Q. How can computational modeling predict sodium 3,5-dichloropyridin-2-olate’s reactivity in novel reactions?

- Methodology :

Perform density functional theory (DFT) calculations to map electrostatic potentials and frontier molecular orbitals, identifying nucleophilic/electrophilic sites.

Simulate reaction pathways (e.g., SNAr substitutions) using transition-state modeling.

Validate predictions experimentally via controlled reactivity assays (e.g., Suzuki coupling) and compare yields/selectivity with model outputs .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing inconsistent biological activity data across studies?

- Methodology :

- Apply multivariate regression to isolate variables (e.g., solvent polarity, counterion effects).

- Use meta-analysis tools to harmonize datasets, accounting for methodological differences (e.g., assay type, cell lines).

- Validate outliers via dose-response reevaluation and orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How should researchers address crystallographic disorder in sodium 3,5-dichloropyridin-2-olate structures?

- Methodology :

- Refine disordered regions using SHELXL’s PART and ISOR commands to constrain thermal parameters.

- Validate with Hirshfeld surface analysis to assess packing effects.

- Compare with analogous structures (e.g., 3,6-dichloropyridine derivatives) to identify common disorder patterns .

Methodological Best Practices

- Experimental Design : Follow the PICOT framework (Population, Intervention, Comparator, Outcome, Time) to define hypotheses and controls .

- Data Reporting : Adhere to IUPAC guidelines for analytical reproducibility, including triplicate measurements and error margins in publications .

- Ethical Compliance : Disclose synthetic byproducts and computational assumptions to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.